molecular formula C5H10O5 B093948 D-ribofuranose CAS No. 15761-67-8

D-ribofuranose

Cat. No.: B093948
CAS No.: 15761-67-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-SOOFDHNKSA-N
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Description

D-ribose is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. D-ribose is found in abundance in various living organisms, including plants, animals, and microorganisms . It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

Mechanism of Action

Target of Action

D-Ribofuranose, also known as ribofuranose, primarily targets several enzymes. It is a key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It interacts with enzymes such as Hypoxanthine-guanine phosphoribosyltransferase, Orotate phosphoribosyltransferase, Uridine-cytidine kinase-like 1, Adenine phosphoribosyltransferase, and Anthranilate phosphoribosyltransferase .

Mode of Action

This compound interacts with its targets by participating in various biochemical reactions. For instance, it catalyzes the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) . It also plays a role in the interconversion of β-D-ribopyranose and β-D-ribofuranose .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the Pentose Phosphate Pathway, Pyrimidine Metabolism, and Purine Metabolism . It is also involved in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .

Result of Action

The action of this compound results in various molecular and cellular effects. It is essential for the formation of nucleotides, which are the building blocks of nucleic acids like RNA and DNA . Therefore, this compound plays a critical role in encoding, transmitting, and expressing genetic information in living organisms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics . The predicted optimum is compatible with temperature drops found in hydrothermal vents associated with extremely fresh lava flows on the sea floor .

Biochemical Analysis

Biochemical Properties

D-Ribofuranose interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . It is also a part of nucleotides, which serve as monomeric units of RNA . The conformational preferences of this compound are influenced by factors such as the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by encoding, transmitting, and expressing genetic information in living organisms . It is also involved in numerous catalytic processes, including chemical energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the interconversion of β-D-ribopyranose and β-D-ribofuranose .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown that a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component in the pentose phosphate pathway . It is also involved in purine metabolism and riboflavin metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known that this compound helps transport ribose into cells . Detailed information about its distribution within cells and tissues is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-ribose can be synthesized through various methods. One common method involves the fermentation of glucose using specific strains of bacteria or yeast. This process typically involves the use of transketolase-deficient mutants to enhance the yield of D-ribose . Another method involves the chemical synthesis of D-ribose from furan or D-glucose . The reaction conditions for these methods vary, but they generally require controlled temperatures and pH levels to optimize the yield.

Industrial Production Methods

Industrial production of D-ribose often relies on microbial fermentation due to its efficiency and cost-effectiveness. The fermentation process involves the use of genetically engineered microorganisms that can produce high yields of D-ribose. The fermentation broth is then subjected to various purification steps to isolate and purify the D-ribose .

Comparison with Similar Compounds

D-ribose is closely related to other sugars, such as glucose and fructose, which are also important for energy production in the body . D-ribose stands out due to its specific role in the synthesis of adenosine triphosphate. Similar compounds include:

D-ribose’s unique role in energy production and its applications in various fields make it a valuable compound in both scientific research and industry.

Properties

IUPAC Name

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-SOOFDHNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317333
Record name D-Ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

613-83-2
Record name D-Ribofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 °C
Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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